An In-depth Technical Guide to Methyl 2-acetylamino-3-chloropropionate
An In-depth Technical Guide to Methyl 2-acetylamino-3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for Methyl 2-acetylamino-3-chloropropionate. This compound, a halogenated amino acid derivative, serves as a crucial chiral intermediate in the synthesis of various pharmaceutical and specialty chemicals.
Chemical Identity and Structure
Methyl 2-acetylamino-3-chloropropionate is an organic compound classified as a carboxylic acid derivative.[1] Its structure features a chlorine atom, making it a halogenated compound.[1] The IUPAC name for this chemical is methyl 2-acetamido-3-chloropropanoate.[2] It is also commonly known by synonyms such as N-Acetyl-3-chloroalanine methyl ester and DL-N-Acetyl-beta-chloroalanine methyl ester.[2][3]
| Identifier | Value |
| IUPAC Name | methyl 2-acetamido-3-chloropropanoate[2] |
| Molecular Formula | C₆H₁₀ClNO₃[2][3][4][5] |
| Molecular Weight | 179.60 g/mol [2][3][4][5] |
| CAS Number | 18635-38-6[1][3][4][6], 87333-22-0[2][7] |
| Canonical SMILES | CC(=O)NC(CCl)C(=O)OC[2] |
| InChI Key | IGKDMFMKAAPDDN-UHFFFAOYSA-N[2][5] |
Physicochemical Properties
At room temperature, Methyl 2-acetylamino-3-chloropropionate typically appears as a white to off-white crystalline solid.[1] Depending on its purity, it may also present as a colorless liquid or viscous liquid with a faint, characteristic amine-like or ester-like odor.[1] It is soluble in water.
A summary of its key physicochemical properties is presented below.
| Property | Value |
| Melting Point | 74-76°C[3][4] |
| Boiling Point | 303.6 ± 27.0 °C at 760 mmHg[1][3][4] |
| Density | 1.2 ± 0.1 g/cm³[4] |
| Flash Point | 137.4 ± 23.7 °C[4] |
| Storage Temperature | 2-8°C[1][3] |
| pKa | 14.01 ± 0.46 (Predicted)[1] |
| Water Solubility | Soluble[1] |
Computed Physicochemical Data
Computational models provide further insight into the molecular properties of Methyl 2-acetylamino-3-chloropropionate.
| Computed Property | Value | Source |
| LogP | -0.27 | Guidechem[1], Chemsrc[4] |
| Polar Surface Area | 55.40 Ų | Chemsrc[4], PubChem[2] |
| Index of Refraction | 1.451 | Guidechem[1] |
| Molar Refractivity | 40.05 cm³ | Guidechem[1] |
| Molar Volume | 148.7 cm³ | Guidechem[1] |
| Surface Tension | 36 dyne/cm | Guidechem[1] |
| Enthalpy of Vaporization | 54.39 kJ/mol | Guidechem[1] |
| Vapour Pressure | 0.000924 mmHg at 25°C | Guidechem[1] |
Experimental Protocols
Synthesis of Methyl (R)-2-acetamido-3-chloropropionate[6]
This protocol details the synthesis via N-acetylation followed by esterification. The compound is typically prepared by reacting 2-amino-3-chloropropionic acid with acetic anhydride or acetyl chloride, followed by esterification with methanol.[1]
Materials:
-
(R)-methyl 2-amino-3-chloropropionate (30 g)
-
Diethyl ether (400 mL)
-
Acetic anhydride (20 mL)
Procedure:
-
Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether.
-
Cool the suspension to a temperature range of 0-5°C.
-
Slowly add 20 mL of acetic anhydride dropwise to the stirred suspension, ensuring the temperature is maintained between 0-5°C.
-
After the dropwise addition is complete, continue stirring the mixture for an additional 40 minutes.
-
Gradually warm the reaction mixture to 15-25°C and continue stirring for 1-2 hours.
-
Collect the precipitated solid product by filtration.
-
Wash the collected solid with cold diethyl ether.
-
Dry the final product under vacuum to yield methyl (R)-2-acetamido-3-chloropropionate. (Reported yield: 33.3 g, 85%).[6]
Applications and Role in Synthesis
Methyl 2-acetylamino-3-chloropropionate is a valuable building block in organic synthesis, particularly for creating more complex molecules. It is recognized as a key intermediate for the development of chiral pharmaceuticals.[1] Its utility stems from the reactive sites within its structure, which allow for further chemical modifications. The substance can be used to synthesize other organic compounds, such as amides, acids, and esters.[8] It has also been explored in bioscience as a potential enzyme inhibitor or substrate and as a candidate molecule in drug research.[8]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of Methyl 2-acetylamino-3-chloropropionate and its role as a chemical intermediate.
Caption: Synthesis workflow for Methyl 2-acetylamino-3-chloropropionate.
References
- 1. Page loading... [guidechem.com]
- 2. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-acetylamino-3-chloropropionate CAS#: 18635-38-6 [amp.chemicalbook.com]
- 4. Methyl 2-acetylamino-3-chloropropionate | CAS#:18635-38-6 | Chemsrc [chemsrc.com]
- 5. Methyl 2-acetylamino-3-chloropropionate | CymitQuimica [cymitquimica.com]
- 6. Methyl 2-acetylamino-3-chloropropionate CAS#: 18635-38-6 [m.chemicalbook.com]
- 7. Details [hcis.safeworkaustralia.gov.au]
- 8. Methyl 2-acetylamino-3-chloropropionate [ccplantextract.com]
